molecular formula C12H20ClN B6215537 methyl(3-methyl-3-phenylbutyl)amine hydrochloride CAS No. 2731008-00-5

methyl(3-methyl-3-phenylbutyl)amine hydrochloride

Cat. No.: B6215537
CAS No.: 2731008-00-5
M. Wt: 213.75 g/mol
InChI Key: UVUJRCXORSWHFZ-UHFFFAOYSA-N
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Description

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride: is a chemical compound with the molecular formula C12H19N·HCl It is a hydrochloride salt of methyl(3-methyl-3-phenylbutyl)amine, which is an organic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3-methyl-3-phenylbutyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-methyl-3-phenylbutylamine and methylating agents.

    Methylation Reaction: The 3-methyl-3-phenylbutylamine undergoes a methylation reaction, where a methyl group is introduced to the nitrogen atom. This can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.

    Formation of Hydrochloride Salt: The resulting methylated amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: The reactions can be carried out in batch or continuous reactors, depending on the scale of production.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl(3-methyl-3-phenylbutyl)amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-phenylbutylamine: The parent amine without the methyl group on the nitrogen atom.

    N-Methyl-3-phenylbutylamine: A similar compound with a different substitution pattern on the nitrogen atom.

    Phenylbutylamine Derivatives: Various derivatives with different substituents on the phenyl or butyl groups.

Uniqueness

Methyl(3-methyl-3-phenylbutyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

2731008-00-5

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

N,3-dimethyl-3-phenylbutan-1-amine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-12(2,9-10-13-3)11-7-5-4-6-8-11;/h4-8,13H,9-10H2,1-3H3;1H

InChI Key

UVUJRCXORSWHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC)C1=CC=CC=C1.Cl

Purity

95

Origin of Product

United States

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